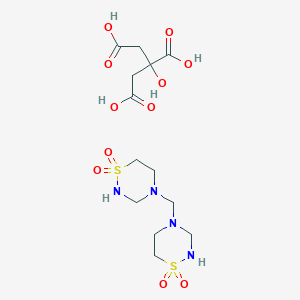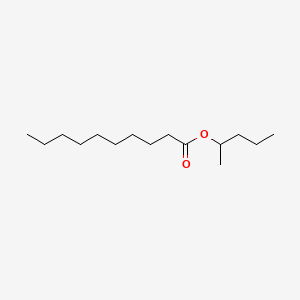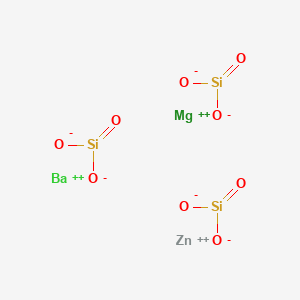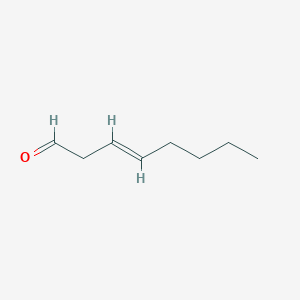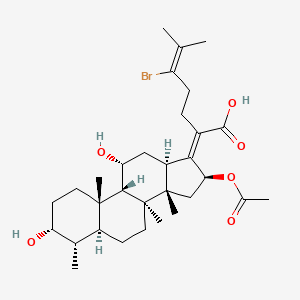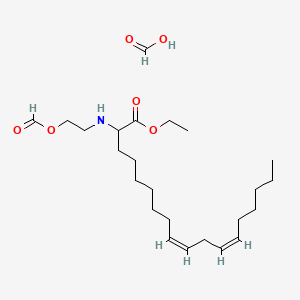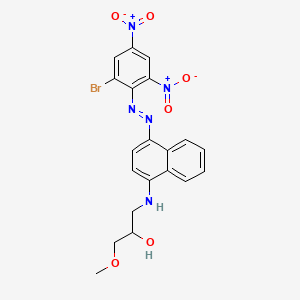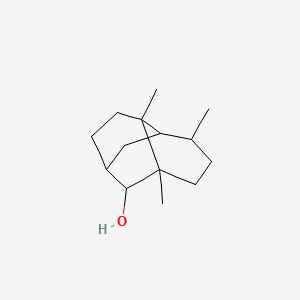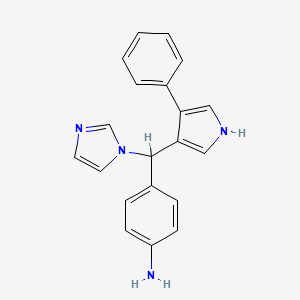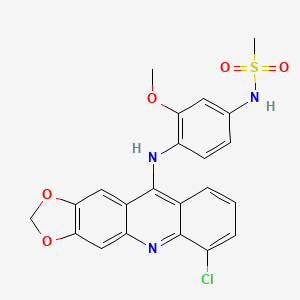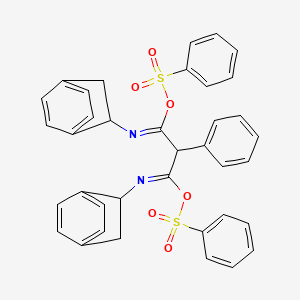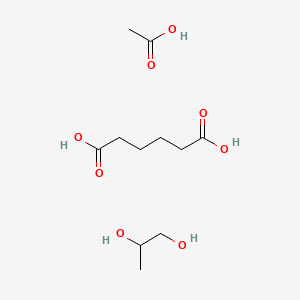
Einecs 284-073-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic acid, mixed esters with acetic acid and propylene glycol typically involves the esterification of hexanedioic acid (adipic acid) with acetic acid and propylene glycol. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to speed up the reaction. The mixture is heated to facilitate the esterification process, and the resulting esters are then purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of Hexanedioic acid, mixed esters with acetic acid and propylene glycol follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The use of efficient catalysts and separation techniques ensures high purity and cost-effectiveness in production.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, mixed esters with acetic acid and propylene glycol can undergo various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed back to their parent acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the esters into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid, acetic acid, and propylene glycol.
Oxidation: Various oxidized products depending on the specific conditions.
Reduction: Alcohols or other reduced forms of the esters.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, mixed esters with acetic acid and propylene glycol has several applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of plastics, resins, and other materials due to its desirable chemical properties.
Wirkmechanismus
The mechanism of action of Hexanedioic acid, mixed esters with acetic acid and propylene glycol involves its interaction with various molecular targets and pathways. The esters can be hydrolyzed in biological systems to release hexanedioic acid, acetic acid, and propylene glycol, which can then participate in metabolic processes. The specific pathways and targets depend on the context of its use, such as in drug formulations or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid, mixed esters with acetic acid and propylene glycol can be compared with other similar compounds, such as:
Hexanedioic acid, dimethyl ester: Similar in structure but with different ester groups.
Hexanedioic acid, diethyl ester: Another ester of hexanedioic acid with different alcohol components.
Hexanedioic acid, bis(2-ethylhexyl) ester: A more complex ester with larger alcohol groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their ester groups.
Eigenschaften
CAS-Nummer |
84777-45-7 |
|---|---|
Molekularformel |
C6H10O4.C3H8O2.C2H4O2 C11H22O8 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
acetic acid;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C6H10O4.C3H8O2.C2H4O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4;1-2(3)4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
OACGLVCBQDNKHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)O.CC(=O)O.C(CCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


